D(+)-Glucose
Overview
Description
D-glucose, also known as dextrose, is a simple sugar with the molecular formula C₆H₁₂O₆. It is one of the most abundant monosaccharides and is found naturally in fruits, honey, and the blood of higher animals. D-glucose is a crucial energy source for cellular functions and plays a significant role in various metabolic processes, including glycolysis and gluconeogenesis .
Mechanism of Action
Target of Action
D(+)-Glucose, also known as Dextrose or Dextrose Anhydrous, is a simple sugar that serves as the primary energy source for most cells in the body. Its primary targets are cells that require energy, including muscle cells, neurons, and liver cells .
Mode of Action
This compound is transported into cells via glucose transporters (GLUTs) located in the cell membrane . Once inside the cell, glucose undergoes glycolysis, a metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (nicotinamide adenine dinucleotide) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycolysis. Glucose also plays a crucial role in other pathways, including the pentose phosphate pathway, which generates nadph and pentoses (5-carbon sugars), and the citric acid cycle (also known as the krebs cycle or tca cycle), which generates further atp through the oxidation of acetyl coa .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are as follows :
Result of Action
The primary result of this compound action is the production of ATP, which provides energy for various cellular processes. Additionally, the metabolism of glucose results in the production of several other important substances, including NADPH (used in biosynthesis and the neutralization of reactive oxygen species) and ribose 5-phosphate (used in the synthesis of nucleotides and nucleic acids) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of insulin enhances the uptake of glucose by cells, while the absence of insulin (as in type 1 diabetes) or resistance to insulin (as in type 2 diabetes) can impair glucose uptake, leading to high blood sugar levels. Other factors, such as physical activity level, diet, and stress, can also influence glucose metabolism .
Biochemical Analysis
Biochemical Properties
D(+)-Glucose plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in a detrimental process in cells called glycation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of this compound is complex and depends on the specific cellular context.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, such as GLUT1 (in humans) or GLUT4 transporters , as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-glucose can be synthesized through the hydrolysis of starch. The process involves the enzymatic breakdown of starch into glucose using amylase and glucoamylase enzymes. The reaction conditions typically include a temperature range of 50-60°C and a pH of 4.5-5.5 .
Industrial Production Methods: Industrial production of D-glucose primarily involves the enzymatic hydrolysis of corn starch. The process begins with the liquefaction of starch using alpha-amylase, followed by saccharification with glucoamylase to produce glucose syrup. The glucose syrup is then purified and concentrated to obtain crystalline D-glucose .
Types of Reactions:
Oxidation: D-glucose can be oxidized to form D-gluconic acid using glucose oxidase.
Reduction: D-glucose can be reduced to form sorbitol, a sugar alcohol, using sodium borohydride as a reducing agent.
Substitution: D-glucose can undergo glycosylation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Glucose oxidase, oxygen, and water.
Reduction: Sodium borohydride, methanol.
Substitution: Acid catalysts such as hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: D-gluconic acid.
Reduction: Sorbitol.
Substitution: Glycosides.
Scientific Research Applications
D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Serves as a primary energy source in cell culture media.
Medicine: Utilized in intravenous solutions to treat hypoglycemia and dehydration.
Industry: Employed in the production of high-fructose corn syrup and as a sweetener in food products
Comparison with Similar Compounds
D-glucose is often compared with other monosaccharides such as D-fructose and D-galactose:
D-fructose: Unlike D-glucose, D-fructose is a ketohexose and is found in fruits and honey. It is sweeter than D-glucose and is metabolized differently in the liver.
D-galactose: D-galactose is an aldohexose like D-glucose but differs in the configuration of the hydroxyl group on the fourth carbon. .
D-glucose is unique due to its widespread presence in nature and its central role in energy metabolism.
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-GASJEMHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015215, DTXSID901015217 | |
Record name | D-Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4 | |
Record name | D-Glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2280-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | α-D-Glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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